

# solubility of bis(4-methoxyphenyl) disulfide in common organic solvents

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## Compound of Interest

Compound Name: *Bis(4-methoxyphenyl) disulfide*

Cat. No.: *B1583365*

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An In-depth Technical Guide to the Solubility of **Bis(4-methoxyphenyl) disulfide** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of **bis(4-methoxyphenyl) disulfide**. As a Senior Application Scientist, my goal is to synthesize foundational chemical principles with practical, field-tested methodologies to empower researchers in their experimental design and execution. This document moves beyond a simple data sheet to explain the why behind the solubility properties of this compound, offering a framework for its effective use in a laboratory setting.

## Introduction to Bis(4-methoxyphenyl) disulfide

**Bis(4-methoxyphenyl) disulfide**, a symmetrical aromatic disulfide, is a compound of interest in various fields of chemical research, including organic synthesis and materials science. Its disulfide bond offers a reactive site for further chemical transformations, and the methoxy-substituted phenyl rings influence its electronic and steric properties. A thorough understanding of its solubility is paramount for its application in solution-phase reactions, purification processes like recrystallization, and its formulation in drug delivery systems.

## Physicochemical Properties of Bis(4-methoxyphenyl) disulfide

A molecule's physical and chemical properties are the primary determinants of its solubility.

Below is a summary of the key properties of **bis(4-methoxyphenyl) disulfide**.

Property	Value	Reference
Molecular Formula	$(\text{CH}_3\text{OC}_6\text{H}_4\text{S})_2$	
Molecular Weight	278.39 g/mol	
Appearance	Solid	
Melting Point	41-45 °C	
LogP (Octanol-Water Partition Coefficient)	4.26	
Hydrogen Bond Acceptors	2	

The relatively low melting point suggests that the crystal lattice energy is not excessively high, which can be a favorable factor for solubility. The LogP value indicates a significant nonpolar character, suggesting a preference for lipophilic or nonpolar environments over aqueous ones.

## Guiding Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is a foundational concept in predicting solubility. This principle is governed by the polarity of both the solute (**bis(4-methoxyphenyl) disulfide**) and the solvent.

- Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further categorized into:
  - Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., water, ethanol, methanol).
  - Polar Aprotic Solvents: Not capable of donating hydrogen bonds (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).
- Nonpolar Solvents: These solvents have small dipole moments and are typically composed of hydrocarbons (e.g., hexane, toluene, diethyl ether).

For a solute to dissolve, the energy released from the interaction between solute and solvent molecules must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice and the solvent molecules together.

## Predictive Analysis of Bis(4-methoxyphenyl) disulfide Solubility

By examining the structure of **bis(4-methoxyphenyl) disulfide**, we can predict its solubility behavior in various classes of organic solvents.

Figure 1: Structural features of **bis(4-methoxyphenyl) disulfide** influencing solubility.

- In Nonpolar Solvents (e.g., Hexane, Toluene): The two bulky, nonpolar aromatic rings and the disulfide bridge are the dominant features. These will have favorable van der Waals interactions with nonpolar solvents. Therefore, good solubility is predicted in solvents like toluene,
- To cite this document: BenchChem. [solubility of bis(4-methoxyphenyl) disulfide in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583365#solubility-of-bis-4-methoxyphenyl-disulfide-in-common-organic-solvents\]](https://www.benchchem.com/product/b1583365#solubility-of-bis-4-methoxyphenyl-disulfide-in-common-organic-solvents)

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